molecular formula C18H17N3O5 B6052129 1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

Cat. No.: B6052129
M. Wt: 355.3 g/mol
InChI Key: NTNSRWBJYIVEDH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group, a pyrrole ring, and a dimethoxyphenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with pyrrole-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with a suitable pyrimidine derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione: Similar structure but with a fused pyran ring.

    Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine ring.

    5-Amino-pyrazoles: Different core structure but similar reactivity and applications.

Uniqueness

1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-25-13-5-6-15(26-2)11(8-13)10-21-17(23)14(16(22)20-18(21)24)9-12-4-3-7-19-12/h3-9,23H,10H2,1-2H3,(H,20,22,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNSRWBJYIVEDH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)CN2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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